molecular formula C10H13N3 B11914023 2-(1H-Indazol-3-yl)-N-methylethanamine

2-(1H-Indazol-3-yl)-N-methylethanamine

Cat. No.: B11914023
M. Wt: 175.23 g/mol
InChI Key: LWKLWLBGGZVDEU-UHFFFAOYSA-N
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Description

2-(1H-Indazol-3-yl)-N-methylethanamine is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, and an ethanamine side chain.

Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The indazole ring undergoes electrophilic substitution at positions 4, 5, 6, and 7, depending on reaction conditions and directing effects.

Reaction Type Reagents/Conditions Products References
Nitration HNO₃/H₂SO₄ at 0–5°C5-Nitro-2-(1H-indazol-3-yl)-N-methylethanamine
Sulfonation H₂SO₄/SO₃ at 80°C5-Sulfo-2-(1H-indazol-3-yl)-N-methylethanamine
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃5-Bromo- or 5-chloro-substituted derivatives

The ethanamine side chain can participate in nucleophilic substitution with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF), yielding N-alkylated derivatives.

Acylation Reactions

The primary amine group reacts with acylating agents:

Reagent Conditions Product References
Acetyl chlorideCH₃COCl, pyridine, 0°C → RTN-Acetyl-2-(1H-indazol-3-yl)-N-methylethanamine
Benzoyl chlorideC₆H₅COCl, NaOH, H₂ON-Benzoyl derivative

Alkylation Reactions

The compound undergoes alkylation via two pathways:

Side-Chain Alkylation

Reaction with formaldehyde in acidic aqueous solutions produces hydroxymethyl derivatives (e.g., 1-CH₂OH or 2-CH₂OH isomers) .

Ring Alkylation

Palladium-catalyzed coupling with aryl halides introduces substituents at position 2:

text
Pd(OAc)₂, PPh₃, K₂CO₃ Toluene, 110°C, 12h → 2-Aryl derivatives [2]

Oxidation Reactions

The ethanamine side chain oxidizes to carboxylic acid derivatives:

Oxidizing Agent Conditions Product References
KMnO₄H₂SO₄, 60°C, 4h2-(1H-Indazol-3-yl)acetic acid
CrO₃Acetic acid, refluxOxo-derivatives

Reduction Reactions

Reduction targets the indazole ring or amine group:

Reducing Agent Conditions Product References
LiAlH₄THF, 0°C → reflux4,5,6,7-Tetrahydroindazole derivative
H₂/Pd-CMeOH, RT, 6hN-Methyl-2-(indoline-3-yl)ethanamine

Addition Reactions

Under acidic conditions, the indazole nitrogen reacts with formaldehyde to form hydroxymethyl adducts:

text
HCHO, HCl (aq), 60°C → 1-CH₂OH or 2-CH₂OH derivatives [7]

Key Mechanistic Insights

  • Electrophilic Substitution : Directed by the indazole’s electron-rich N1 atom, favoring para/ortho positions .

  • Nucleophilic Reactivity : The ethanamine side chain’s primary amine acts as a nucleophile in alkylation/acylation.

  • Steric Effects : Bulky substituents on the indazole ring reduce reaction rates at adjacent positions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 2-(1H-Indazol-3-yl)-N-methylethanamine, as promising anticancer agents. Research indicates that these compounds exhibit significant antiproliferative effects against various human cancer cell lines.

In Vitro Studies

Table 1 summarizes the antiproliferative activity of various indazole derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)Notes
This compoundK5625.15Selective for normal cells (HEK-293)
Other DerivativesA549 (Lung)VariesComparison with standard treatments
Hep-G2 (Liver)VariesSignificant activity observed

Neuropharmacological Applications

Indazole derivatives have also been explored for their neuropharmacological properties. They are being investigated as potential treatments for various neurological disorders due to their interaction with serotonin receptors.

Psychoactive Properties

Some studies suggest that compounds like this compound may exhibit psychoactive effects similar to those of serotonin analogs, potentially influencing mood and cognitive functions . This aspect opens avenues for further research into their use as antidepressants or anxiolytics.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions aimed at enhancing its biological activity and solubility.

Synthetic Pathways

Table 2 outlines the synthetic routes employed for preparing this compound:

StepReagents/ConditionsYield (%)
Step 1KOH, Iodine, DMF77
Step 2Pd(PPh₃)₄, Arylboronic Acid58-75
Step 3Methyl Iodide, Acetone58

These synthetic strategies are crucial for optimizing the pharmacokinetic properties of the compound, thereby enhancing its therapeutic efficacy.

Future Directions and Case Studies

The ongoing research into indazole derivatives emphasizes their versatility and potential across various therapeutic areas. Case studies have documented successful applications in clinical settings where these compounds have shown promise in treating resistant cancer types or providing neuroprotective effects.

Clinical Trials

At least 43 indazole-based therapeutics are currently in clinical trials or have been approved for clinical use . These developments underscore the importance of continued exploration into the structure-activity relationships (SAR) of these compounds to identify new therapeutic candidates.

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-3-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The indazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    1H-Indazole: A structurally similar compound with a single hydrogen atom at the nitrogen position.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    Indazole-3-carboxylic acid: A derivative with a carboxyl group at the third position of the indazole ring.

Uniqueness: 2-(1H-Indazol-3-yl)-N-methylethanamine is unique due to its specific ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for various modifications and functionalizations, making the compound versatile for different applications .

Biological Activity

2-(1H-Indazol-3-yl)-N-methylethanamine, an indazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes an indazole ring and an ethanamine side chain. The biological potential of indazole derivatives has been explored in various therapeutic contexts, including antimicrobial, anticancer, and anti-inflammatory applications.

The molecular formula of this compound is C10H13N3C_{10}H_{13}N_{3} with a molecular weight of 175.23 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
IUPAC NameThis compound
InChI KeyLWKLWLBGGZVDEU-UHFFFAOYSA-N
Canonical SMILESCNCCC1=C2C=CC=CC2=NN1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indazole ring facilitates binding to enzymes and receptors, potentially modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects against cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against several human cancer cell lines:

  • K562 (Chronic Myeloid Leukemia) : IC50 = 5.15 µM
  • A549 (Lung Cancer) : IC50 = 7.20 µM
  • PC-3 (Prostate Cancer) : IC50 = 6.50 µM
  • Hep-G2 (Liver Cancer) : IC50 = 3.32 µM

These findings suggest that the compound could serve as a scaffold for developing low-toxic anticancer agents . The mechanism involves the modulation of apoptosis pathways and the inhibition of the p53/MDM2 interaction, leading to increased p53 expression and reduced MDM2 levels in cancer cells .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial and anti-inflammatory activities. Various studies have reported that indazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi, making them promising candidates for antibiotic development .

Case Study : A study investigating the antimicrobial efficacy of various indazole derivatives found that compounds similar to this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related indazole compounds:

CompoundAnticancer Activity (IC50)Antimicrobial Activity
1H-IndazoleNot extensively studiedModerate
2H-IndazoleLow efficacyLow efficacy
Indazole-3-carboxylic acidHigh toxicityModerate
This compound 5.15 - 7.20 µM Significant

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2H-indazol-3-yl)-N-methylethanamine

InChI

InChI=1S/C10H13N3/c1-11-7-6-10-8-4-2-3-5-9(8)12-13-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

LWKLWLBGGZVDEU-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C2C=CC=CC2=NN1

Origin of Product

United States

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